5-Amino-3-(3-bromophenyl)isoxazole
Overview
Description
3-(3-Bromophenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromine atom on the phenyl ring and an amine group on the oxazole ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-amine typically involves the formation of the oxazole ring followed by the introduction of the bromine atom. One common method is the cyclization of an appropriate precursor, such as a 3-bromophenyl-substituted nitrile, in the presence of a base and an oxidizing agent. The reaction conditions often include temperatures ranging from 50°C to 150°C and the use of solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of 3-(3-Bromophenyl)-1,2-oxazol-5-amine may involve more scalable and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Addition Reactions: The amine group can participate in addition reactions with electrophiles, forming new compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions include various substituted phenyl-oxazole derivatives, which can have different functional groups replacing the bromine atom or modifying the oxazole ring .
Scientific Research Applications
3-(3-Bromophenyl)-1,2-oxazol-5-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit certain enzymes by forming strong interactions with their active sites, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a similar structure but with a hydroxy group on the phenyl ring, which can lead to different chemical and biological properties.
4-Bromophenylacetic Acid: Another bromine-substituted phenyl compound, but with an acetic acid group instead of an oxazole ring.
Uniqueness
3-(3-Bromophenyl)-1,2-oxazol-5-amine is unique due to the presence of both the oxazole ring and the bromine atom on the phenyl ring. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(3-bromophenyl)-1,2-oxazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-3-1-2-6(4-7)8-5-9(11)13-12-8/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLXPXDDINSMEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594731 | |
Record name | 3-(3-Bromophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119162-52-6 | |
Record name | 3-(3-Bromophenyl)-1,2-oxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.